molecular formula C6H4F3IN2 B1400888 2-Amino-4-iodo-5-(trifluoromethyl)pyridine CAS No. 1227515-42-5

2-Amino-4-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1400888
CAS No.: 1227515-42-5
M. Wt: 288.01 g/mol
InChI Key: AYYREHGAPQGKJL-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Amino-4-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity, allowing it to participate in substitution and condensation reactions. These interactions are essential for the synthesis of compounds that can inhibit or activate specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cellular metabolism by interacting with enzymes that regulate metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures. Its degradation products can have different biochemical properties, which may affect cellular processes differently over time. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells. The compound’s trifluoromethyl group and iodine atom play a crucial role in its metabolic activity, allowing it to participate in reactions that modify metabolic flux. These interactions can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell. Understanding the subcellular localization of this compound can provide insights into its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iodo-5-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the iodine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-iodo-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYREHGAPQGKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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